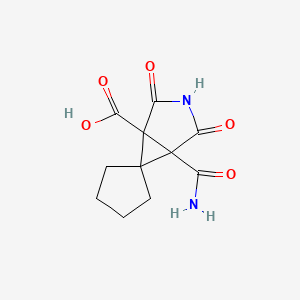
Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a spiro-fused azabicyclohexane and a cyclopentane ring. Such structures are often found in bioactive molecules and have significant potential in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating new materials with specific properties.
Biology
In biology, spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases, including cancer and psychiatric disorders .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows it to impart specific characteristics to these materials, making it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic compounds: These compounds share the spirocyclic structure but may have different functional groups or ring systems.
Azabicyclo compounds: These compounds share the azabicyclohexane structure but may have different spiro-fused rings or functional groups.
Uniqueness
The uniqueness of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- lies in its specific combination of spirocyclic and azabicyclohexane structures. This combination imparts unique chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
94485-93-5 |
|---|---|
Formule moléculaire |
C11H12N2O5 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
5-carbamoyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1-carboxylic acid |
InChI |
InChI=1S/C11H12N2O5/c12-5(14)10-6(15)13-7(16)11(10,8(17)18)9(10)3-1-2-4-9/h1-4H2,(H2,12,14)(H,17,18)(H,13,15,16) |
Clé InChI |
PTDYRQXSLSDVQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C3(C2(C(=O)NC3=O)C(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



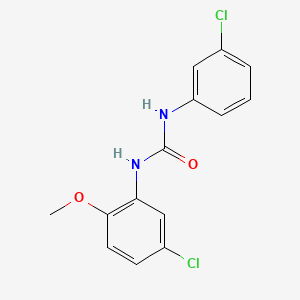



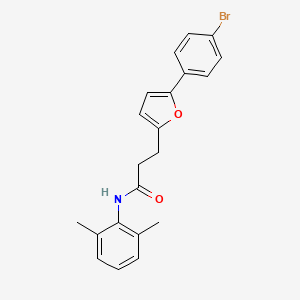
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)
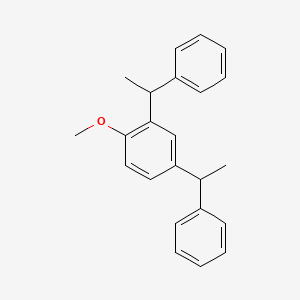
![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)
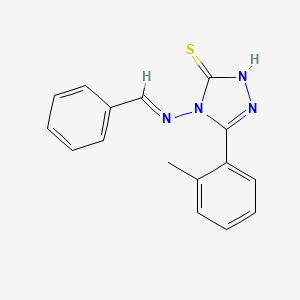
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963595.png)
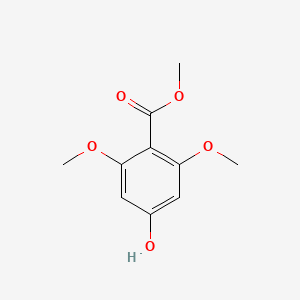
![4-(Benzyloxy)benzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11963612.png)
